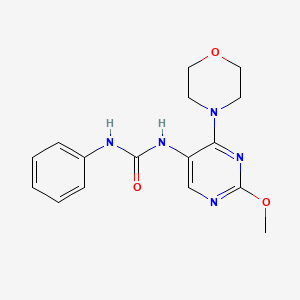

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-23-16-17-11-13(14(20-16)21-7-9-24-10-8-21)19-15(22)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATQYOPZEIGYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate starting materials such as 2-methoxy-4-chloropyrimidine with morpholine under basic conditions.

Urea formation: The pyrimidine derivative is then reacted with phenyl isocyanate to form the final product, 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of specific enzymes or receptors.

Medicine: As a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry: As a precursor for the synthesis of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility vs. Rigidity: The pyrimidine core in 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea allows conformational flexibility, facilitating interactions with dynamic binding pockets in enzymes. In contrast, imidazole-based analogs (e.g., 1-(4-tert-Butyl-1H-imidazol-2-yl)-3-phenylurea) exhibit rigidity, favoring supramolecular stacking .

Biological Activity: While 3-phenylisothiazolidin-4-one derivatives show antimicrobial properties, the morpholino and phenylurea groups in the target compound suggest a niche in kinase inhibition, akin to FDA-approved morpholine-containing drugs (e.g., Temsirolimus) .

Solubility and Pharmacokinetics: The morpholino group reduces hydrophobicity (LogP = 2.1) compared to tert-butyl-substituted imidazole analogs (LogP = 3.5), suggesting better aqueous solubility and bioavailability .

Limitations of Current Evidence

The provided references lack direct experimental data for 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea. For instance:

- : Describes a pyrimidine derivative with a morpholino group but differs in substitution pattern .

- : Highlights supramolecular properties of phenylurea analogs but omits pyrimidine-morpholino hybrids .

Recommendations for Further Research

- Synthesis Optimization : Adapt microwave-assisted methods from for efficient synthesis of the target compound .

- Computational Modeling: Use Voronoi deformation density (VDD) charge analysis (as in ) to predict binding modes .

- Biological Assays : Prioritize kinase inhibition screening to validate hypothesized activity.

Biological Activity

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms, and relevant case studies.

- IUPAC Name : 1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea

- Molecular Formula : C16H19N5O3

- Molecular Weight : 335.36 g/mol

The biological activity of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea primarily involves its role as an inhibitor of specific enzymes or receptors. The compound's structure allows it to interact with various biological targets, potentially affecting cellular signaling pathways relevant to cancer progression and other diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole biogenesis. PLK4 overexpression is associated with several cancers, making it a target for therapeutic intervention. Inhibition of PLK4 can lead to disrupted cell division and reduced proliferation of cancer cells .

Biological Activity

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea has shown promising results in various in vitro and in vivo studies:

- Antitumor Activity : Studies have demonstrated that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cell lines. For instance, in models of breast cancer, the compound effectively reduced cell viability and induced cell cycle arrest .

- Immunomodulatory Effects : The compound has been reported to enhance antigen presentation and activate dendritic cells, which are crucial for initiating immune responses against tumors .

Study 1: Antitumor Efficacy

A study conducted on the effects of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea on human breast cancer cell lines showed:

- Cell Lines Tested : MCF7 and MDA-MB-231

- Results : A concentration-dependent reduction in cell viability was observed, with IC50 values around 15 µM for MCF7 cells and 20 µM for MDA-MB-231 cells.

Study 2: PLK4 Inhibition

In another study focusing on PLK4 inhibition:

- Objective : To assess the effects on centrosome duplication.

- Findings : Treatment with the compound resulted in a significant decrease in centriole numbers and increased p53 stabilization, indicating a potential mechanism for its antitumor activity .

Comparative Analysis with Similar Compounds

The biological activity of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylthiourea | Similar core structure | Moderate enzyme inhibition | Contains thiourea instead of urea |

| 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenyldiamine | Similar core structure | Limited antitumor activity | More polar; less lipophilic |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea to achieve high yield and purity?

Methodological Answer: Synthetic optimization typically involves factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify critical factors influencing yield . Key steps include:

- Coupling Reactions: Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the urea linkage, with purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Morpholine Substitution: Microwave-assisted nucleophilic substitution at the pyrimidine ring (4-position) under inert atmosphere to minimize side reactions .

- Purity Validation: Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at pyrimidine C2, morpholine at C4). Compare shifts with PubChem data for analogous pyrimidine derivatives .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to confirm molecular formula (e.g., expected [M+H]⁺ for C₁₈H₂₂N₅O₃).

- X-ray Crystallography: If single crystals are obtained, compare bond lengths/angles with structurally related pyrimidine-urea compounds (e.g., C=O bond ~1.23 Å) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

Methodological Answer:

- Kinase Inhibition Screening: Use TR-FRET-based assays (e.g., against PI3K/AKT/mTOR pathways) due to the compound’s pyrimidine-urea scaffold .

- Cytotoxicity Profiling: MTT assay in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination via nonlinear regression .

- Solubility and Stability: Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human/rat) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays in triplicate using orthogonal methods (e.g., ATP-based viability vs. caspase-3/7 activation) .

- Off-Target Profiling: Employ kinome-wide selectivity screens (e.g., KINOMEscan®) to identify non-specific binding .

- Metabolite Interference: Use LC-MS to detect degradation products (e.g., demethylation of the methoxy group) that may alter activity .

Q. What computational approaches are effective in elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with the urea moiety and morpholine’s role in solubility .

- QSAR Modeling: Generate descriptors (e.g., logP, polar surface area) to correlate with cytotoxicity data. Validate using leave-one-out cross-validation .

- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Optimization: Adjust formulation (e.g., PEGylation or liposomal encapsulation) to improve bioavailability .

- Metabolomics Profiling: LC-HRMS to identify species-specific metabolites (e.g., glucuronidation in rodents vs. humans) .

- Tumor Microenvironment Mimicry: Use 3D spheroid models or patient-derived xenografts (PDX) to better replicate in vivo conditions .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes or intracellular targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to quantify binding kinetics (ka/kd) .

- Fluorescence Polarization: Label the compound with BODIPY® to monitor cellular uptake and sublocalization via confocal microscopy .

- Cryo-EM: For large complexes, resolve binding conformations at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.